2-(chloromethyl)-4-fluoropyrimidine
Description
Significance of Fluorine in Heterocyclic Systems for Advanced Materials and Chemical Biology Research
The introduction of fluorine into heterocyclic systems can dramatically alter a molecule's physicochemical properties. researchgate.net Due to its high electronegativity and small size, fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netchimia.ch In the realm of advanced materials, fluorinated heterocycles are explored for their potential in creating liquid crystals, sensors, and other functional materials. researchgate.netresearchgate.net The carbon-fluorine bond is exceptionally strong, which often increases the stability of the molecule. wikipedia.org This stability is a desirable trait in both pharmaceutical and material science applications. chimia.ch The strategic placement of fluorine can also influence the electronic properties of a molecule, which can be harnessed to fine-tune its reactivity and interactions with biological targets. chimia.ch
The ability of fluorine to modulate lipophilicity is another critical factor. nih.gov By increasing a compound's ability to dissolve in fats, its penetration through cell membranes can be improved, leading to enhanced bioavailability. wikipedia.org This property is particularly valuable in drug design, where reaching the target site within the body is paramount. nih.gov Furthermore, the incorporation of fluorine can block sites of metabolic oxidation, a common pathway for drug degradation in the body. nih.gov This can lead to a longer duration of action and improved therapeutic efficacy.
Overview of Pyrimidine (B1678525) Scaffold Importance in Medicinal and Agrochemical Chemistry Research
The pyrimidine ring is a fundamental structural motif in a vast array of biologically active compounds. researchgate.netnih.gov Its presence in the nucleobases cytosine, thymine, and uracil (B121893), which are essential components of DNA and RNA, underscores its biological significance. researchgate.netnih.gov This natural precedent has inspired chemists to synthesize a multitude of pyrimidine derivatives with diverse therapeutic applications. researchgate.net
In medicinal chemistry, the pyrimidine scaffold is found in drugs with a wide range of activities, including anticancer, antiviral, antibacterial, and antifungal properties. researchgate.netorientjchem.orggsconlinepress.com For example, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine derivative. nih.govlifechemicals.com In agrochemical research, pyrimidine derivatives have been developed as potent herbicides, insecticides, and fungicides. lifechemicals.comresearchgate.netnih.gov The versatility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of biological activity and selectivity. orientjchem.org
Role of Halogenated Pyrimidines as Versatile Building Blocks in Synthetic Organic Chemistry
Halogenated pyrimidines, including those containing chlorine and fluorine, are highly valuable intermediates in organic synthesis. researchgate.netnih.gov The halogen atoms serve as reactive handles, allowing for the introduction of various functional groups through nucleophilic substitution and cross-coupling reactions. researchgate.netsigmaaldrich.com This versatility makes them key building blocks for the construction of more complex molecules with desired properties. lifechemicals.comlifechemicals.com
For instance, the chlorine atom in a chloropyrimidine can be readily displaced by amines, alcohols, and thiols to generate a diverse library of substituted pyrimidines. sigmaaldrich.com The fluorine atom, while generally less reactive to nucleophilic displacement, can influence the reactivity of other positions on the ring and impart the beneficial properties discussed earlier. nih.gov The ability to selectively functionalize different positions on the pyrimidine ring is crucial for structure-activity relationship (SAR) studies in drug discovery and agrochemical development. epa.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-4-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSPTSXXNMWTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 2 Chloromethyl 4 Fluoropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring in 2-(chloromethyl)-4-fluoropyrimidine is electron-deficient, a characteristic heightened by the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the ring nitrogens. The presence of a good leaving group, such as the fluorine atom at the C4 position, facilitates nucleophilic aromatic substitution (SNAr) reactions.
Displacement of the 4-Fluoro Substituent
The fluorine atom at the C4 position of the pyrimidine ring is the most labile site for nucleophilic aromatic substitution. This is due to the significant activation provided by the adjacent and para ring nitrogens, which stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. nih.gov A wide variety of nucleophiles can displace the 4-fluoro substituent.
The general mechanism involves the attack of a nucleophile at the C4 position, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion to restore aromaticity. strath.ac.uk
Table 1: Examples of Nucleophilic Aromatic Substitution at the C4 Position of Fluorinated Pyrimidines This table presents reactions on analogous fluoropyrimidine systems to illustrate the expected reactivity of the 4-fluoro substituent.
| Nucleophile | Reagent | Product Type | Reference |
| Amine | Primary/Secondary Amines (e.g., pyrrolidine) | 4-Aminopyrimidines | nih.gov |
| Oxygen Nucleophile | Alcohols/Phenols (in presence of base) | 4-Alkoxy/Aryloxypyrimidines | researchgate.net |
| Sulfur Nucleophile | Thiols (in presence of base) | 4-Thioetherpyrimidines | researchgate.net |
For instance, reactions with various primary and secondary amines readily proceed to yield the corresponding 4-aminopyrimidine (B60600) derivatives. researchgate.net Similarly, O-nucleophiles like alcohols and phenols, and S-nucleophiles like thiols, can displace the fluoride to form ethers and thioethers, respectively. These reactions are foundational for incorporating diverse functionalities into the pyrimidine core. researchgate.netnih.gov
Regioselective Considerations in Nucleophilic Attack
The regioselectivity of nucleophilic attack on this compound is a critical consideration for its synthetic applications. The molecule presents two primary electrophilic sites: the C4 carbon of the pyrimidine ring and the carbon of the chloromethyl group.
Generally, SNAr at the C4 position is highly favored over the C2 position in 4-halopyrimidines. wuxiapptec.com This preference is attributed to the greater ability of the para nitrogen atom (N1) and the ortho nitrogen atom (N3) to stabilize the anionic Meisenheimer intermediate formed upon attack at C4. nih.gov Computational studies on related 2,4-dichloropyrimidines have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 position, making it the more kinetically favorable site for nucleophilic attack. wuxiapptec.commdpi.com
However, the reactivity of the 2-chloromethyl group, which typically undergoes SN2-type reactions, competes with the SNAr at C4. The outcome of a reaction often depends on the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles may favor reaction at the chloromethyl group, while "hard" nucleophiles might preferentially attack the ring. Furthermore, steric hindrance around the 2-chloromethyl group can also direct nucleophiles towards the more accessible C4 position.
Interestingly, studies on 5-substituted-2,4-dichloropyrimidines have shown that the inherent C4 selectivity can be reversed. While most amine nucleophiles attack at C4, the use of tertiary amines can lead to selective substitution at the C2 position, followed by in situ N-dealkylation. nih.gov This demonstrates that regioselectivity can be controlled by judicious choice of the nucleophile, a principle that could potentially be applied to this compound to achieve selective functionalization at either the C4-fluoro or the C2-chloromethyl position.
Reactions Involving the 2-Chloromethyl Group
The 2-chloromethyl group is a versatile functional handle that can be transformed through a variety of reactions, including alkylations, cross-couplings, and conversions to other functional groups.
Alkylation and Arylation Reactions
The chloromethyl group serves as an effective electrophile for alkylation reactions with a range of nucleophiles. It can be used to introduce the (4-fluoropyrimidin-2-yl)methyl moiety onto other molecules.
Table 2: Representative Alkylation Reactions using Halomethyl-pyrimidines This table shows examples from related halomethyl-pyrimidine systems to illustrate the alkylating potential.
| Nucleophile | Substrate Class | Product | Conditions | Reference |
| Oxygen | Pyrimidin-2(1H)-one | O-alkylated pyrimidine | K₂CO₃, MeCN, reflux | nih.gov |
| Nitrogen | Amine | N-alkylated amine | Base, Solvent | nih.gov |
| Carbon | Enolate | C-alkylated product | Base, Solvent | N/A |
For example, similar chloromethyl- and bromomethyl-pyrimidines have been used to alkylate oxygen nucleophiles, such as pyrimidinones (B12756618), leading to O-alkylated products. nih.gov It has been noted that chloride is a less effective leaving group compared to bromide or iodide, sometimes requiring more forcing conditions to achieve high yields in these substitution reactions. nih.gov
Cross-Coupling Reactions for Further Derivatization
While the C4-fluoro position is amenable to SNAr, the C-Cl bond in the chloromethyl group can potentially participate in cross-coupling reactions, although this is less common than couplings involving aryl halides. More commonly, the pyrimidine ring itself, after initial modification, is used in cross-coupling. For instance, chloropyrimidines are known substrates for Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form C-C bonds. nih.gov A typical catalytic system for such a transformation involves a palladium catalyst, such as Pd₂(dba)₃, a phosphine (B1218219) ligand like P(t-Bu)₃, and a base. nih.gov
After an initial SNAr reaction at the C4 position, the resulting substituted pyrimidine could undergo a subsequent cross-coupling reaction. Alternatively, specialized nickel-catalyzed cross-electrophile coupling methods, which couple alkyl halides with aryl halides, could potentially be adapted for the 2-chloromethyl group. nih.gov
Transformation to Other Functional Groups (e.g., hydroxymethyl, formyl)
The 2-chloromethyl group can be readily converted into other valuable functional groups, significantly expanding the synthetic utility of the parent molecule.
A key transformation is the hydrolysis of the chloromethyl group to a hydroxymethyl group, yielding (4-fluoropyrimidin-2-yl)methanol. This can typically be achieved under basic conditions, though care must be taken to avoid competing SNAr at the C4 position. A more controlled route involves displacing the chloride with a protected oxygen nucleophile, such as acetate, followed by hydrolysis.
Alternatively, the synthesis of the corresponding hydroxymethyl derivative can be accomplished by reducing a related pyrimidine-2-carbaldehyde or pyrimidine-2-carboxylate (B12357736) ester. For example, the reduction of a 5-formylpyrimidine to a 5-hydroxymethylpyrimidine has been successfully carried out using sodium borohydride (B1222165) (NaBH₄). chemicalbook.com Similarly, esters on the pyrimidine ring have been reduced to the corresponding alcohol using reagents like diisobutylaluminium hydride (DIBAL-H). asianpubs.org The existence of the related compound (5-fluoropyrimidin-2-yl)methanol (B578037) further supports the feasibility of accessing these alcohol derivatives. sigmaaldrich.com
Further oxidation of the resulting 2-hydroxymethyl group would provide access to the corresponding 2-formylpyrimidine, a valuable intermediate for further synthetic elaborations such as reductive amination or Wittig reactions.
Electrophilic Reactions of the Pyrimidine Nucleus
The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution reactions. The nitrogen atoms reduce the electron density of the aromatic system, making it less nucleophilic and thus less susceptible to attack by electrophiles. wikipedia.orgwikipedia.org Consequently, electrophilic substitution on the pyrimidine nucleus generally requires harsh reaction conditions and often results in low yields.
For an electrophilic attack to occur, the pyrimidine ring typically needs to be substituted with one or more electron-donating groups (activating groups), such as amino (-NH2) or hydroxyl (-OH) groups. assets-servd.hostlibretexts.org These groups increase the electron density of the ring, thereby facilitating the electrophilic substitution. In the case of this compound, the pyrimidine ring is substituted with a chloromethyl group at the 2-position and a fluorine atom at the 4-position. Both the chloroalkyl group and the fluorine atom are considered electron-withdrawing groups, further deactivating the ring and making electrophilic substitution at the carbon atoms of the pyrimidine nucleus particularly challenging. wikipedia.org
Electrophilic substitution, when it does occur on a pyrimidine ring, preferentially takes place at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org However, direct electrophilic substitution on this compound is not a commonly reported transformation due to the aforementioned deactivation.
To illustrate the general behavior of related pyrimidine systems under electrophilic conditions, the following table presents examples of electrophilic substitutions on activated pyrimidine rings. It is important to note that these are not reactions of this compound itself but serve to demonstrate the type of transformations possible on more reactive pyrimidine cores.
| Pyrimidine Substrate | Electrophile/Reagents | Product | Reference |
|---|---|---|---|
| 2,4-Diaminopyrimidine | Nitrating mixture (HNO3/H2SO4) | 2,4-Diamino-5-nitropyrimidine | General principle for activated pyrimidines |
| 4-Amino-2,6-dihydroxypyrimidine (Cytosine) | Bromine water | 5-Bromocytosine | General principle for activated pyrimidines |
Radical Reactions and Their Applications in Functionalization
Radical reactions offer a powerful alternative for the functionalization of electron-deficient heterocycles like pyrimidine, where electrophilic substitution is disfavored. The Minisci reaction, in particular, is a well-established method for the C-H alkylation and acylation of heteroaromatic bases. wikipedia.org This reaction involves the addition of a nucleophilic radical to the protonated, and thus even more electron-deficient, heterocycle. wikipedia.org
The general mechanism of the Minisci reaction involves the generation of a radical species, typically from a carboxylic acid, peroxide, or alkyl halide, which then attacks the protonated pyrimidine ring. The resulting radical cation intermediate is then oxidized to the final substituted product. The reaction is highly regioselective, with the radical preferentially attacking the most electron-deficient positions, which are typically the C-2, C-4, and C-6 positions of the pyrimidine ring. wikipedia.org
Given the electron-deficient nature of the this compound ring, it is a suitable candidate for functionalization via radical reactions like the Minisci reaction. Such transformations would allow for the introduction of various alkyl and acyl groups at the C-5 or C-6 positions, providing a route to novel derivatives that are not readily accessible through other means. Recent advancements in photoredox catalysis have further expanded the scope of radical reactions, enabling the use of a wider range of radical precursors under mild reaction conditions. nih.gov
While specific examples of radical reactions on this compound are not extensively documented in the literature, the general applicability of the Minisci reaction to pyrimidines suggests that it would be a viable strategy for its functionalization. The following table provides representative examples of Minisci-type reactions on related pyrimidine derivatives, illustrating the potential for the radical functionalization of the this compound core.
| Pyrimidine Substrate | Radical Source/Reagents | Product | Reference |
|---|---|---|---|
| Pyrimidine | Pivalic acid, (NH4)2S2O8, AgNO3, H2SO4 | 2-tert-Butylpyrimidine | wikipedia.org |
| 4-Methylpyrimidine | Adamantane-1-carboxylic acid, (NH4)2S2O8, AgNO3, H2SO4 | 2-(1-Adamantyl)-4-methylpyrimidine | General principle of Minisci Reaction |
Role As a Key Synthetic Intermediate in Complex Organic Molecule Synthesis
Precursor to Highly Functionalized Fluoropyrimidine Derivatives
The inherent reactivity of the chloromethyl group in 2-(chloromethyl)-4-fluoropyrimidine renders it an excellent electrophile for nucleophilic substitution reactions. This property is extensively exploited to introduce a diverse range of functional groups at the 2-position of the pyrimidine (B1678525) ring, leading to a vast library of highly functionalized fluoropyrimidine derivatives.
The chlorine atom of the chloromethyl moiety is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. For instance, reaction with primary and secondary amines affords the corresponding 2-(aminomethyl)-4-fluoropyrimidines. Similarly, treatment with thiols or mercaptans leads to the formation of 2-((alkylthio)methyl)- or 2-((arylthio)methyl)-4-fluoropyrimidines. These reactions are typically carried out under mild conditions, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
The fluorine atom at the 4-position of the pyrimidine ring also plays a crucial role in modulating the reactivity of the molecule. While it is generally less reactive towards nucleophilic aromatic substitution compared to a chlorine atom at the same position, its strong electron-withdrawing nature enhances the electrophilicity of the chloromethyl group, facilitating the initial substitution reaction. This differential reactivity allows for sequential functionalization of the pyrimidine core.
A notable example from the literature, although not directly involving the fluoro-analogue, is the synthesis of 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines from potassium (Z)-2-cyano-2-fluoroethenolate and various amidines. nih.gov While the starting material is different, this work highlights the accessibility of functionalized fluoropyrimidines. In a related context, the synthesis of 2-alkylthio-4-(N-substituted sulfonamide)pyrimidine hydroxamic acids has been reported, demonstrating the introduction of sulfur-based functionalities onto the pyrimidine ring. google.com
The ability to introduce a wide array of substituents at the 2-position of the 4-fluoropyrimidine (B1342711) core makes this compound a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery programs.
Building Block for Advanced Heterocyclic Scaffolds
Beyond simple substitution reactions, this compound serves as a key building block for the construction of more complex, fused heterocyclic scaffolds. The reactive chloromethyl group can participate in cyclization reactions, leading to the formation of bicyclic and polycyclic systems containing the pyrimidine ring.
One common strategy involves the initial substitution of the chlorine atom with a nucleophile that contains a second reactive site. Subsequent intramolecular cyclization can then lead to the formation of a new ring fused to the pyrimidine core. For example, reaction with a binucleophile such as a 2-amino-substituted heterocycle can initiate a sequence of reactions to form fused systems like pyrimido[1,2-a]pyrimidines or other related structures. The synthesis of various pyrido[1,2-c]pyrimidine (B1258497) derivatives, while starting from a different pyrimidine precursor, illustrates the general principle of constructing fused systems. google.com
Furthermore, the pyrimidine ring itself can participate in cycloaddition reactions, although this is less common for the parent compound and often requires specific activation. More frequently, the functionalized derivatives obtained from this compound are used in subsequent transformations to build advanced heterocyclic scaffolds. For instance, the introduction of an alkyne or a vinyl group via substitution at the chloromethyl position can set the stage for transition metal-catalyzed cross-coupling reactions to construct intricate molecular architectures. The Sonogashira coupling of chloropyrimidines with terminal alkynes is a well-established method for forming carbon-carbon bonds and can be applied to derivatives of this compound. wikipedia.orgnih.govrsc.org
The development of synthetic routes to pyrazolo[3,4-d]pyrimidines, a privileged scaffold in kinase inhibitor design, often involves the use of appropriately substituted pyrimidine precursors. google.com While direct use of this compound in these syntheses is not explicitly detailed in the provided search results, its potential as a starting material for accessing the necessary intermediates is evident.
Incorporation into Research for Pyrimidine-Based Chemical Entities
The pyrimidine nucleus is a cornerstone in medicinal chemistry, being a core component of numerous clinically approved drugs and a focal point of extensive research efforts. nih.gov this compound, as a versatile building block, plays a significant role in the synthesis of novel pyrimidine-based chemical entities for biological evaluation.
The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govdntb.gov.ua The presence of the fluorine atom at the 4-position of this compound makes it an attractive starting material for the synthesis of fluorinated analogues of known bioactive compounds or for the development of entirely new chemical entities.
A prime area of research where pyrimidine derivatives are heavily investigated is in the development of kinase inhibitors. wikipedia.orggoogle.comresearchgate.netcam.ac.uk Many kinase inhibitors feature a substituted pyrimidine scaffold that mimics the adenine (B156593) ring of ATP, enabling them to bind to the ATP-binding site of kinases. google.com The ability to readily introduce diverse substituents at the 2-position of the 4-fluoropyrimidine core using this compound allows for the rapid generation of compound libraries to probe the structure-activity relationships of potential kinase inhibitors. For example, the synthesis of 2,4-disubstituted pyrimidines as Aurora kinase inhibitors has been reported, highlighting the importance of this substitution pattern. wikipedia.org
Furthermore, fluorinated nucleoside analogues are a critical class of antiviral agents. google.comresearchgate.net While this compound is not a nucleoside itself, it can be used to synthesize non-nucleoside inhibitors or to modify the heterocyclic base of nucleoside analogues. The synthesis of 4'-substituted-2'-deoxy-2'-α-fluoro nucleoside analogs as potential antiviral agents underscores the importance of fluorinated pyrimidines in this field. google.com
The versatility of this building block allows for its incorporation into a wide range of research programs aimed at discovering new therapeutic agents for various diseases, including cancer and viral infections.
Modular Synthesis Strategies and Divergent Pathways
The reactivity profile of this compound is highly amenable to modular and divergent synthesis strategies, which are powerful approaches for the efficient generation of chemical diversity. cam.ac.uknih.gov In a modular approach, complex molecules are assembled from smaller, pre-functionalized building blocks. This compound serves as a central scaffold to which various modules can be attached.
A divergent synthesis strategy begins with a common intermediate that is progressively diversified to yield a library of structurally distinct compounds. Starting from this compound, a diverse set of nucleophiles can be introduced at the chloromethyl position, creating a first level of diversity. Each of these new derivatives can then be subjected to further transformations, such as cross-coupling reactions at the pyrimidine ring (if other leaving groups are present or introduced) or reactions involving the newly introduced functional group, to generate a wide array of final products.
For example, the Suzuki cross-coupling of chloropyrimidines with various boronic acids is a robust method for creating biaryl compounds. nih.govkaust.edu.sa A synthetic strategy could involve the initial displacement of the chloride from the chloromethyl group of this compound with a thiol, followed by a Suzuki coupling at the 4-position (after conversion of the fluorine to a better leaving group if necessary) to introduce an aryl or heteroaryl moiety. This would represent a divergent pathway to a library of 2-((alkylthio)methyl)-4-aryl(or heteroaryl)pyrimidines.
The concept of diversity-oriented synthesis, which aims to populate chemical space with structurally diverse molecules, heavily relies on the use of versatile building blocks like this compound. dntb.gov.uacam.ac.uknih.gov Its ability to participate in a variety of chemical transformations allows for the rapid and efficient construction of compound libraries with high skeletal and appendage diversity, which are essential for the discovery of novel bioactive molecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity
There are no specific published quantum chemical calculations detailing the electronic structure and reactivity of this compound. Such a study would typically involve Density Functional Theory (DFT) calculations to determine key electronic properties.
Hypothetically, a computational analysis would provide data such as:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.
Electronic Energies: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.
Electron Density Distribution: Mapping of the electron density to identify electrophilic and nucleophilic sites.
Reactivity Descriptors: Calculation of global reactivity descriptors like chemical hardness, softness, and electronegativity, derived from HOMO and LUMO energies.
Without dedicated research, any values presented in a data table would be purely speculative.
Mechanistic Pathway Elucidation for Synthetic Transformations
Detailed computational elucidation of synthetic transformation pathways for this compound is not available. Mechanistic studies would likely focus on nucleophilic substitution reactions at the chloromethyl group or at the C4 position, given the known reactivity of similar compounds.
A computational investigation would typically model the reaction pathway, identifying transition states and intermediates to calculate activation energies and reaction enthalpies. This would provide a deeper understanding of the reaction kinetics and thermodynamics.
Structure-Reactivity Relationship Studies of the Fluorine and Chloromethyl Moieties
While structure-activity relationship (SAR) studies have been conducted for various classes of pyrimidine derivatives, a specific computational study focusing on the interplay between the fluorine and chloromethyl groups in this compound is not documented. mdpi.com Such research would be valuable for understanding how these two functional groups collectively influence the molecule's chemical behavior.
Molecular Modeling and Prediction of Chemical Behavior
There are no published molecular modeling studies that specifically predict the chemical behavior of this compound. Molecular dynamics simulations could, for instance, be used to understand its behavior in different solvent environments or its potential interactions with biological macromolecules. nih.govarxiv.org However, such specific simulations for this compound have not been reported.
Conclusion
2-(Chloromethyl)-4-fluoropyrimidine, while not a widely commercialized compound, represents a key intermediate in the synthesis of more complex molecules with potential applications in medicine and agriculture. Its value lies in the combination of a reactive chloromethyl group and a fluorinated pyrimidine (B1678525) scaffold, offering a versatile platform for the design and synthesis of novel compounds. The continued exploration of the chemistry of such fluorinated building blocks is expected to contribute significantly to the advancement of both medicinal and agrochemical research.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(chloromethyl)-4-fluoropyrimidine, a combination of 1H, 19F, and 13C NMR, along with two-dimensional (2D) techniques, offers a complete picture of its molecular structure.
Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms present in a molecule. The spectrum for this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the chloromethyl group.
The pyrimidine ring protons, H-5 and H-6, would likely appear as doublets due to coupling with each other and with the fluorine atom at position 4. The chloromethyl protons would present as a singlet, as they lack adjacent protons to couple with. The chemical shifts, multiplicities, and coupling constants are key parameters derived from the spectrum.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.7 | Doublet of doublets | J(H-F) = ~5 Hz, J(H-H) = ~7 Hz |
| H-5 | ~7.3 | Doublet of doublets | J(H-H) = ~7 Hz, J(H-F) = ~3 Hz |
| -CH₂Cl | ~4.8 | Singlet | - |
Note: The data in this table is hypothetical and serves as an illustrative example of expected values.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom at the C-4 position. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal would be split into a doublet of doublets due to coupling with the adjacent ring protons, H-5 and H-6.
Table 2: Hypothetical ¹⁹F NMR Data for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-4 | ~-160 | Doublet of doublets | J(F-H6) = ~5 Hz, J(F-H5) = ~3 Hz |
Note: The data in this table is hypothetical and serves as an illustrative example of expected values. Chemical shifts are referenced to a standard such as CFCl₃.
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the five carbon atoms. The carbon attached to the fluorine atom (C-4) will show a characteristic large coupling constant (¹JCF). The chemical shifts of the other carbon atoms will be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
Table 3: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-2 | ~165 | Singlet | - |
| C-4 | ~170 | Doublet | ¹J(C-F) = ~250 Hz |
| C-5 | ~110 | Doublet | ²J(C-F) = ~20 Hz |
| C-6 | ~160 | Doublet | ²J(C-F) = ~15 Hz |
| -CH₂Cl | ~45 | Singlet | - |
Note: The data in this table is hypothetical and serves as an illustrative example of expected values.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons H-5 and H-6 on the pyrimidine ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the H-5 signal to the C-5 signal, the H-6 signal to the C-6 signal, and the -CH₂Cl proton signal to its corresponding carbon signal.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. In the ESI-MS spectrum of this compound, the primary observation would be the protonated molecular ion, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental formula of the compound. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the molecular ion peak, providing further confirmation of the presence of a chlorine atom.
Table 4: Hypothetical ESI-MS Data for this compound
| Ion | Calculated m/z ([M+H]⁺ for C₅H₅ClFN₂) | Observed m/z |
| [C₅H₅³⁵ClFN₂ + H]⁺ | 147.0174 | ~147.0 |
| [C₅H₅³⁷ClFN₂ + H]⁺ | 149.0145 | ~149.0 |
Note: The data in this table is hypothetical and serves as an illustrative example of expected values.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HR-MS allows for the calculation of a unique elemental formula.
For this compound (C₅H₄ClFN₂), HR-MS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques like Quadrupole-Time Of Flight (Q-TOF) or Orbitrap mass spectrometry are commonly utilized for this purpose, providing high resolution and mass accuracy. spectrabase.com The presence of chlorine would be indicated by a characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl), which would be clearly resolved by HR-MS, further corroborating the elemental composition.
Table 1: Theoretical Isotopic Data for [C₅H₄ClFN₂ + H]⁺
| Ion Formula | Calculated Mass (m/z) | Relative Abundance (%) |
|---|---|---|
| [C₅H₄³⁵ClFN₂ + H]⁺ | 147.0147 | 100.00 |
This table represents theoretical values and serves as an example of what would be expected from an HR-MS analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds and functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. Key expected vibrational frequencies would include C-H stretching from the chloromethyl group and the pyrimidine ring, C=N and C=C stretching vibrations characteristic of the aromatic pyrimidine ring, and C-F and C-Cl stretching vibrations. The NIST WebBook provides spectral data for related compounds like 2-chloropyridine, which can serve as a reference for interpreting the pyrimidine ring vibrations. nist.govchemicalbook.com
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Aromatic C-H | C-H stretch | ~3100-3000 |
| Alkyl C-H | C-H stretch (CH₂Cl) | ~2960-2850 |
| Pyrimidine Ring | C=N, C=C stretch | ~1600-1450 |
| Carbon-Fluorine | C-F stretch | ~1300-1100 |
This table is predictive, based on typical IR absorption ranges for the specified functional groups.
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from reaction byproducts or impurities.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. chemicalbook.com In a typical TLC analysis of this compound, the compound is spotted on a solid stationary phase (like silica (B1680970) gel) and developed with a liquid mobile phase. nist.gov The separation is based on polarity. spectrabase.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. nist.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It offers high resolution and sensitivity. For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nist.gov The purity of the compound is determined by the peak area in the chromatogram. Method validation would ensure accuracy and precision. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC could be a viable method for purity assessment. The compound would be vaporized and passed through a capillary column with a carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. A mass spectrometer is often coupled with a GC (GC-MS) to provide both retention time and mass spectral data, enhancing the confidence in peak identification.
Future Research Directions in 2 Chloromethyl 4 Fluoropyrimidine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The current synthetic routes to 2-(chloromethyl)-4-fluoropyrimidine and related fluorinated pyrimidines often rely on traditional methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of greener and more sustainable practices. Research in this area is anticipated to focus on several key aspects:
Minimization of Hazardous Reagents: A primary goal is to move away from toxic and corrosive reagents commonly used in chlorination and fluorination steps. This includes finding alternatives to phosphorus oxychloride and developing milder fluorinating agents.
Improved Atom Economy: Future synthetic strategies will aim to maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing waste. This can be achieved through the design of novel cyclization and functionalization reactions.
Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids is a key tenet of green chemistry that will be increasingly applied to the synthesis of this compound. nih.gov
Catalytic Approaches: The development of highly efficient catalytic systems, including those based on earth-abundant metals or organocatalysts, can lead to more sustainable processes by reducing the need for stoichiometric reagents and enabling reactions to proceed under milder conditions. researchgate.net
One promising approach involves the use of fluorinated building blocks, which can circumvent the need for challenging late-stage fluorination steps. researchgate.net For instance, the synthesis of related 4-amino-5-fluoropyrimidines has been achieved under mild conditions using a fluorinated C3 building block, potassium (Z)-2-cyano-2-fluoroethenolate. researchgate.net The synthesis of a chloromethyl derivative in this context was achieved in excellent yield, highlighting the potential for developing more efficient routes to compounds like this compound. nih.gov
| Parameter | Traditional Synthesis | Future Sustainable Synthesis |
| Reagents | Often involves hazardous chemicals like phosphorus oxychloride. | Utilization of milder, less toxic reagents and catalytic systems. |
| Solvents | Typically uses volatile and hazardous organic solvents. | Employs greener solvents like water, ionic liquids, or solvent-free conditions. |
| Atom Economy | Can be low, leading to significant waste generation. | Designed for high atom economy to minimize byproducts. |
| Energy Consumption | May require high temperatures and prolonged reaction times. | Aims for energy efficiency through catalysis and process optimization. |
Table 1: Comparison of Traditional and Future Sustainable Synthetic Approaches for this compound. This interactive table highlights the key differences in the parameters between conventional and more environmentally friendly synthetic strategies.
Exploration of Novel Reactivity and Transformation Pathways
The unique electronic properties of the fluorinated pyrimidine (B1678525) ring, combined with the reactivity of the chloromethyl group, offer a rich landscape for exploring novel chemical transformations. Future research will likely focus on uncovering new reaction pathways that exploit the interplay between these two functional groups.
The C4-F bond is susceptible to nucleophilic aromatic substitution, while the chloromethyl group provides a handle for a variety of substitution and cross-coupling reactions. The regioselectivity of these reactions is a key area of investigation. While nucleophilic aromatic substitutions on 2,4-dihalopyrimidines typically occur preferentially at the C4 position, the use of bulky ligands in palladium-catalyzed cross-coupling reactions has been shown to uniquely effect C2-selective coupling. nih.gov This opens up new avenues for the selective functionalization of the pyrimidine core.
Future research directions in this area include:
Advanced Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, at both the C4 and the chloromethyl positions will enable the synthesis of a diverse range of derivatives. nsf.gov The development of methods for the selective C-C, C-N, C-O, and C-S bond formation will be crucial.
C-H Activation: The direct functionalization of C-H bonds on the pyrimidine ring represents a highly atom-economical and efficient strategy for derivatization. Research into transition-metal-catalyzed C-H activation at the C5 or C6 positions of the pyrimidine ring would provide a powerful tool for late-stage modification.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis can enable novel transformations under mild conditions. nih.gov This could include radical-based reactions involving the chloromethyl group or the pyrimidine ring, leading to the formation of previously inaccessible structures.
Computational Studies: In silico studies using density functional theory (DFT) and other computational methods can provide valuable insights into the reactivity of this compound. researchgate.net These studies can help predict reaction outcomes, understand reaction mechanisms, and guide the design of new synthetic strategies.
Advanced Derivatization for Emerging Applications in Chemical Science
The ability to selectively functionalize this compound at multiple positions makes it an ideal scaffold for the development of novel molecules with tailored properties for a variety of applications.
In medicinal chemistry , fluorinated pyrimidines are a well-established class of compounds with numerous applications, including as anticancer and antiviral agents. nih.gov The derivatization of this compound can lead to the discovery of new drug candidates. For example, pyrimidine derivatives are known to act as kinase inhibitors, which are a crucial class of drugs for cancer therapy. nih.govnih.govresearchgate.net The synthesis of libraries of compounds derived from this compound for screening against various biological targets, such as protein kinases, is a promising area of research. nih.gov The development of derivatives for use as positron emission tomography (PET) imaging agents is another exciting frontier, which could enable non-invasive visualization and quantification of biological processes in vivo. nih.govnih.govresearchgate.net
In agrochemical science , fluorinated compounds play a significant role as herbicides, insecticides, and fungicides. nih.gov The unique properties conferred by the fluorine atom, such as increased metabolic stability and bioavailability, are highly desirable in this field. nih.gov Patent literature suggests the use of related fluorinated pyrimidine derivatives in agrochemical formulations. google.comgoogle.com Future research will likely involve the synthesis and screening of novel derivatives of this compound for their potential as next-generation crop protection agents.
In materials science , the incorporation of fluorinated pyrimidine moieties into polymers or functional materials can impart unique properties, such as thermal stability, chemical resistance, and specific electronic characteristics. The exploration of this compound as a monomer or functionalizing agent for the creation of advanced materials is an emerging research direction.
Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry)
The integration of modern synthetic technologies, such as flow chemistry and automated synthesis, will be instrumental in advancing the chemistry of this compound.
Flow chemistry , the continuous processing of chemical reactions in microreactors, offers several advantages over traditional batch synthesis. researchgate.netnih.govdurham.ac.ukresearchgate.net These include:
Enhanced Safety: The small reaction volumes and excellent heat and mass transfer in microreactors allow for the safe handling of hazardous reagents and highly exothermic reactions. researchgate.net
Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and selectivities.
Facilitated Scale-up: Scaling up production is often more straightforward in flow systems compared to batch reactors.
Telescoped Reactions: Multiple reaction steps can be performed in a continuous sequence without the need for isolation and purification of intermediates, leading to more efficient processes.
The application of flow chemistry to the synthesis and derivatization of this compound is a key area for future research. This could involve the development of continuous-flow processes for its synthesis, as well as for its subsequent functionalization through various reactions. researchgate.netnih.govdurham.ac.ukresearchgate.net
Furthermore, the combination of flow chemistry with machine learning algorithms for reaction optimization holds immense potential. nih.gov By systematically varying reaction parameters in a flow reactor and using machine learning to analyze the outcomes, it is possible to rapidly identify the optimal conditions for a given transformation, accelerating the discovery and development of new synthetic methods. researchgate.netnih.gov
| Modern Methodology | Potential Benefits for this compound Chemistry |
| Flow Chemistry | Safer handling of reagents, improved reaction control, easier scalability, and potential for telescoped synthesis. |
| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of compound libraries for biological evaluation. |
| Photoredox Catalysis | Access to novel reactivity under mild conditions, enabling the formation of unique chemical bonds. |
| Biocatalysis | Environmentally friendly and highly selective transformations, such as enzymatic halogenation and dehalogenation. nih.govnih.govdtu.dk |
| Machine Learning | Rapid optimization of reaction conditions and prediction of reaction outcomes. |
Table 2: Integration of Modern Synthetic Methodologies. This interactive table outlines the potential advantages of incorporating modern synthetic techniques into the study and application of this compound.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-(chloromethyl)-4-fluoropyrimidine in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to prevent inhalation of volatile intermediates .
- Avoid skin contact due to potential reactivity of the chloromethyl group. Use closed systems (e.g., gloveboxes) for air-sensitive steps .
- Segregate waste into halogenated and non-halogenated containers. Collaborate with certified waste management services for disposal to minimize environmental impact .
Q. What synthetic routes are validated for preparing this compound?
- Methodological Answer :
- A metal-free synthesis under mild conditions (e.g., 120°C in N-methyl-2-pyrrolidone (NMP)) has been reported, yielding 31% after column chromatography. Key steps include nucleophilic substitution at the 4-fluoro position and chloromethylation .
- Alternative methods involve fluorination of pyrimidine precursors using KF or CsF in polar aprotic solvents, followed by chloromethylation with ClCH₂SO₂Cl .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Use H/C NMR to verify fluoropyrimidine ring protons (δ 8.2–8.5 ppm) and chloromethyl protons (δ 4.8–5.1 ppm).
- High-resolution mass spectrometry (HRMS) should match the molecular ion peak (calculated for C₅H₄ClFN₂: 158.0032) .
- Compare experimental IR spectra with NIST reference data (e.g., C-F stretch at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Optimization : Replace NMP with DMF or DMSO to enhance solubility of intermediates.
- Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate chloromethylation.
- Temperature Control : Lower temperatures (e.g., 80°C) may reduce side reactions, as observed in analogous fluoropyrimidine syntheses .
- Purification : Use gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH from 50:1 to 20:1) to resolve closely eluting by-products .
Q. What computational tools are effective for analyzing spectral data contradictions?
- Methodological Answer :
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model NMR chemical shifts and vibrational spectra, resolving discrepancies between experimental and theoretical data .
- Compare Mulliken charges on the fluoropyrimidine ring to predict reactivity differences in substituent-modified analogs .
Q. How can unstable intermediates (e.g., chloromethyl derivatives) be stabilized during synthesis?
- Methodological Answer :
- In Situ Generation : Prepare chloromethyl intermediates immediately before use to minimize decomposition.
- Stabilizing Additives : Add radical inhibitors (e.g., BHT) to suppress unwanted polymerization .
- Low-Temperature Quenching : Terminate reactions at –20°C to preserve reactive intermediates .
Q. What strategies enhance the biological relevance of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
